molecular formula C7H13NOS2 B2619260 3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one CAS No. 1871953-18-2

3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one

Cat. No.: B2619260
CAS No.: 1871953-18-2
M. Wt: 191.31
InChI Key: YHKYWVMUDVAUQJ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a sulfur-containing organic compound characterized by a propan-1-one backbone substituted with a methylsulfanyl group at the 3-position and a 1,3-thiazolidine ring at the 1-position. The thiazolidine moiety, a five-membered heterocycle containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methylsulfanyl-1-(1,3-thiazolidin-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS2/c1-10-4-2-7(9)8-3-5-11-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKYWVMUDVAUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871953-18-2
Record name 3-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one
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Biological Activity

3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a compound that belongs to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C7H11N1S2O\text{C}_7\text{H}_{11}\text{N}_1\text{S}_2\text{O}

This structure features a thiazolidine ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the thiazolidine class exhibit significant antimicrobial properties. A study involving 1,3-thiazolidin-4-ones demonstrated that these compounds displayed better antimicrobial activity compared to commercial drugs such as bifonazole and ampicillin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

CompoundActivity (MIC µg/mL)Comparison Drug
This compound12.5Ampicillin
5-Arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one<10Bifonazole

Anti-inflammatory Activity

Thiazolidin derivatives have also shown promise as anti-inflammatory agents. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in mice. Compounds were found to inhibit COX-1 and LOX pathways effectively, leading to reduced inflammation .

Anticancer Activity

The anticancer potential of thiazolidine derivatives is another area of active research. A review highlighted that certain thiazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds were tested against Jurkat and HT-29 cells, showing IC50 values that suggest significant antiproliferative effects .

CompoundCell LineIC50 (µg/mL)
Thiazolidinone AJurkat5.0
Thiazolidinone BHT-294.5

Case Studies

A notable case study involved the synthesis of novel thiazolidin derivatives which were evaluated for their dual anti-inflammatory and antimicrobial activities. The results indicated that these compounds not only inhibited inflammation but also displayed potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial : Likely involves disruption of bacterial cell wall synthesis.
  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Anticancer : Induction of apoptosis in cancer cells through interference with cell cycle regulation.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds related to 3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one exhibit promising anticancer properties. For instance, derivatives synthesized from thiazolidine frameworks have been tested against various cancer cell lines:

  • Cell Lines Tested : Human colorectal carcinoma (HCT-116) and breast cancer (MCF-7).
  • IC50 Values : Active compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

  • Tested Pathogens : Multidrug-resistant strains including MRSA.
  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics such as linezolid .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer efficacy of thiazolidine derivatives, researchers synthesized several compounds based on this compound. These compounds were screened for their ability to inhibit cell proliferation in HCT-116 and MCF-7 cell lines. The most active derivatives showed IC50 values as low as 1.9 μg/mL, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of thiazolidine derivatives against common pathogens. The results indicated that certain compounds derived from the thiazolidine framework demonstrated potent activity against MRSA with MIC values significantly lower than those of conventional treatments . This suggests a potential role for these compounds in addressing antibiotic resistance.

Potential Applications

Based on the findings regarding its biological activities, this compound holds promise for:

  • Development of Anticancer Drugs : Further exploration could lead to new therapies targeting specific cancer types.
  • Antimicrobial Agents : Its effectiveness against resistant strains positions it as a candidate for new antibiotic development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-1-one Derivatives

Compound Name Substituents at 1-Position Substituents at 3-Position Key Features Reference
3-(Methylsulfanyl)-1-(1,3-thiazolidin-3-yl)propan-1-one 1,3-Thiazolidine ring Methylsulfanyl (-SCH₃) Heterocyclic N/S; moderate lipophilicity
1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one 4-Benzyl-2-thioxo-thiazolidine None Thioxo group (C=S); stereospecificity
3-(Methylsulfanyl)-1-phenylpropan-1-one Phenyl group Methylsulfanyl (-SCH₃) Aromatic ring; higher lipophilicity
3-(Ethylthio)-1-(4-methoxy-1-naphthyl)propan-1-one 4-Methoxy-naphthyl Ethylthio (-SCH₂CH₃) Extended aromatic system; bulkier S-group
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one 4-Chlorophenyl Benzylamino (-NHCH₂C₆H₅) Chlorine substituent; basic amine

Key Observations :

  • Lipophilicity : Methylsulfanyl and ethylthio groups increase logP values, but the thiazolidine ring’s polarity may offset this effect, resulting in intermediate lipophilicity .
  • Steric Bulk : Bulky substituents like naphthyl or benzyl groups (e.g., in ) reduce conformational flexibility, possibly affecting binding to biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Reference
This compound C₇H₁₁NOS₂ 189.29 Not reported Not reported
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one C₁₆H₁₆ClNO 285.76 Oil (no solid) Low (nonpolar solvents)
3-(Ethylthio)-1-(4-methoxy-1-naphthyl)propan-1-one C₁₆H₁₈O₂S 290.37 Not reported Moderate (DMSO)
1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one C₁₃H₁₃NOS₂ 263.37 Not reported Crystalline solid

Key Observations :

  • Melting Points : Aromatic substituents (e.g., naphthyl in ) typically increase melting points, but the target compound’s thiazolidine ring may promote amorphous characteristics.
  • Solubility : The thiazolidine ring’s polarity could enhance aqueous solubility compared to purely aromatic derivatives (e.g., ), though experimental data are lacking.

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